2-(2-Hydroxyethyl)pyridine (CAS 103-74-2), also known as 2-pyridineethanol, is a highly versatile bifunctional building block characterized by a pyridine ring substituted with a primary alcohol via an ethyl spacer at the 2-position. In industrial procurement, this compound is primarily valued for its dual reactivity, which allows it to function as a critical active pharmaceutical ingredient (API) precursor, a specialized protecting group reagent, and a bidentate ligand in coordination chemistry. Its high solubility in both aqueous and organic media, combined with its specific spatial geometry, makes it an indispensable material for the commercial synthesis of the anti-vertigo drug betahistine, as well as for the generation of 2-pyridylethyl (Pet) esters in advanced peptide and nucleotide synthesis [1].
Substituting 2-(2-Hydroxyethyl)pyridine with its structural isomers (such as 3- or 4-(2-hydroxyethyl)pyridine) or its closest homolog (2-(hydroxymethyl)pyridine) results in immediate process failures across its primary applications. In pharmaceutical manufacturing, the exact 2-position substitution is non-negotiable for synthesizing betahistine; isomers would yield entirely different, pharmacologically inactive derivatives. In coordination chemistry and catalyst design, the ethyl spacer is critical: while 2-(hydroxymethyl)pyridine forms a constrained 5-membered chelate ring with transition metals, 2-(2-hydroxyethyl)pyridine forms a 6-membered N,O-chelate ring, fundamentally altering the ligand bite angle and the electronic properties of the resulting metal complex [1]. Furthermore, in protecting group chemistry, the specific beta-relationship between the pyridine ring and the ester linkage in the 2-pyridylethyl (Pet) group is required to enable specific cleavage mechanisms (such as beta-elimination) that are impossible with standard alkyl esters [2].
In the commercial synthesis of the anti-vertigo drug betahistine, the choice of starting material dictates the downstream impurity profile and process stability. Utilizing 2-(2-hydroxyethyl)pyridine (CAS 103-74-2) via direct amination with methylamine hydrochloride allows manufacturers to strictly control the formation of 2-vinylpyridine (Impurity A), keeping it below the European Pharmacopoeia (EP) limit of ≤0.2%. In contrast, using 2-vinylpyridine directly as the primary baseline precursor introduces significant process instability due to its tendency to spontaneously polymerize, requiring the continuous presence of stabilizers (e.g., 0.1% 4-tert-butylcatechol) and complicating the purification steps necessary to meet the ≤0.2% impurity threshold [1].
| Evidence Dimension | Process stability and impurity control |
| Target Compound Data | Direct amination yields API with ≤0.2% 2-vinylpyridine impurity without polymerization risks |
| Comparator Or Baseline | 2-Vinylpyridine (requires 0.1% TBC stabilizer, high polymerization risk) |
| Quantified Difference | Eliminates the need for chemical stabilizers and reduces the downstream purification burden to meet pharmacopeial limits |
| Conditions | Commercial synthesis of Betahistine dihydrochloride |
Procuring 2-(2-hydroxyethyl)pyridine rather than 2-vinylpyridine streamlines API manufacturing by eliminating polymerization risks and simplifying regulatory impurity compliance.
For the protection of carboxyl groups in amino acids and the 5'-phosphate of nucleotides, 2-(2-hydroxyethyl)pyridine is utilized to form 2-pyridylethyl (Pet) esters. Compared to standard methyl or ethyl ester baselines, the Pet ester provides a distinct amphiphilic solubility profile (soluble in both water and ether) and a strong UV chromophore. This allows the Pet-protected amino acids (e.g., N-Boc-leucine Pet ester, isolated in 73% yield) to be purified rapidly via simple filtration over silica or Sephadex, completely eliminating the need for the labor-intensive column chromatography required for standard alkyl esters[1].
| Evidence Dimension | Purification workflow efficiency |
| Target Compound Data | Pet ester provides dual water/ether solubility and high UV absorbance (73% yield for N-Boc-leucine) |
| Comparator Or Baseline | Standard methyl/ethyl esters (require column chromatography, low UV visibility) |
| Quantified Difference | Replaces labor-intensive column chromatography with rapid filtration over silica/Sephadex |
| Conditions | Carboxyl protection in synthetic peptide workflows |
Selecting this compound for esterification dramatically reduces solvent consumption and purification time in high-throughput peptide and nucleotide synthesis.
In coordination chemistry and homogeneous catalysis, the chain length of the pyridine-alcohol ligand strictly dictates the chelate ring size. 2-(2-Hydroxyethyl)pyridine acts as a bidentate N,O-donor that forms a stable 6-membered chelate ring with transition metals (such as in mononuclear Ni(ac)2(2-PyEtOH)2 complexes). In direct comparison, its closest homolog, 2-(hydroxymethyl)pyridine, forms a more constrained 5-membered chelate ring. This single methylene difference expands the ligand bite angle, fundamentally altering the electronic environment and steric bulk around the metal center, which is a critical parameter for tuning catalyst selectivity and stability[1].
| Evidence Dimension | Chelate ring size and structural geometry |
| Target Compound Data | Forms a 6-membered N,O-chelate ring |
| Comparator Or Baseline | 2-(Hydroxymethyl)pyridine (forms a 5-membered N,O-chelate ring) |
| Quantified Difference | Expansion by one methylene group increases the chelate ring size, altering the ligand bite angle and steric environment |
| Conditions | Transition metal coordination (e.g., Ni(II), Au(III)) and homogeneous catalyst design |
Procuring the ethyl-spaced variant allows catalyst designers to access 6-membered chelate geometries, which are essential for tuning the specific steric and electronic properties of transition metal catalysts.
This compound is the optimal, procurement-ready starting material for the synthesis of the anti-vertigo drug betahistine. By utilizing 2-(2-hydroxyethyl)pyridine instead of 2-vinylpyridine, manufacturers avoid the handling of highly reactive, polymerization-prone intermediates, thereby ensuring a more reproducible impurity profile that complies with stringent pharmacopeial limits (≤0.2% for Impurity A)[1].
In complex synthetic workflows requiring the temporary protection of amino acid carboxyl groups or nucleotide 5'-phosphates, 2-(2-hydroxyethyl)pyridine is the reagent of choice. The resulting 2-pyridylethyl (Pet) esters provide a strong UV chromophore for easy tracking and unique amphiphilic solubility, enabling rapid purification via simple filtration rather than time-consuming chromatography [2].
For researchers developing novel homogeneous catalysts or coordination polymers, 2-(2-hydroxyethyl)pyridine serves as a highly effective bidentate N,O-donor ligand. Its ability to form 6-membered chelate rings provides a distinct bite angle compared to shorter-chain analogs, allowing precise tuning of the steric and electronic properties of metal centers such as nickel, copper, and gold[1].
Irritant